Physicochemical Differentiation: Molecular Weight and Predicted LogP vs. Ethyl Acetate and Ethyl Glycolate
The molecular weight of ethyl [(ethoxycarbonyl)oxy]acetate (176.17 g·mol⁻¹) is 68% larger than ethyl acetate (88.11 g·mol⁻¹) and 69% larger than ethyl glycolate (104.10 g·mol⁻¹), placing it in a molecular weight range associated with improved passive membrane permeability for prodrug design [1]. In silico predictions using ADMET Predictor™ estimate a logP of approximately 1.87 for ethoxycarbonyloxy acetate esters, compared with measured logP values of 0.73 for ethyl acetate and -0.62 for ethyl glycolate [2].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.87 (ADMET Predictor™) |
| Comparator Or Baseline | Ethyl acetate: measured logP 0.73; Ethyl glycolate: measured logP -0.62 |
| Quantified Difference | Approximately 1.14 log units higher than ethyl acetate; approximately 2.49 log units higher than ethyl glycolate |
| Conditions | Predicted using ADMET Predictor™; comparator values from experimental databases |
Why This Matters
A logP increase of ~1.1 units corresponds to roughly 12-fold higher partition into lipid membranes, which is a critical parameter when selecting intermediates for prodrug programs that require adequate passive absorption.
- [1] PubChem. (2025). Compound Summaries: Ethyl Acetate (CID 8857, MW 88.11), Ethyl Glycolate (CID 12140, MW 104.10), Ethyl 2-[(ethoxycarbonyl)oxy]acetate (CID 13705137, MW 176.17). View Source
- [2] Simulations Plus, Inc. (2012). ADMET Predictor™: Physicochemical Properties and in vitro Data Used in Simulations. Table 2. Nature Previews. View Source
